3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride
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Overview
Description
3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound is notable for its ability to rapidly conjugate with carboxyl linkers due to the presence of an amine group, making it a valuable building block for creating protein degrader libraries .
Preparation Methods
The synthesis of 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride involves several steps:
Starting Material: The process begins with L-Glutamine, which undergoes protection in an alkaline medium to form N-tertiary butoxycarbonyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N,N’-carbonyldiimidazole, the protected L-Glutamine cyclizes to form N-tertiary butoxycarbonyl-3-amino-2,6-piperidinedione.
Deprotection and Hydrochloride Formation: The cyclized product is then deprotected in an acidic medium, followed by the addition of hydrochloric acid to yield 3-amino-2,6-piperidinedione hydrochloride.
This method is advantageous due to its mild reaction conditions, high product purity, and stability, making it suitable for industrial production.
Chemical Reactions Analysis
3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride undergoes various chemical reactions:
Substitution Reactions: The amine group allows for rapid conjugation with carboxyl linkers via peptide coupling reactions. Common reagents include carbodiimides and N-hydroxysuccinimide esters.
Reductive Amination: This compound can also undergo reductive amination, where the amine group reacts with aldehydes or ketones in the presence of reducing agents like sodium cyanoborohydride to form secondary amines.
Major Products: The primary products formed from these reactions are conjugated derivatives that serve as building blocks for protein degrader libraries.
Scientific Research Applications
3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. It binds to cereblon, a component of the E3 ubiquitin ligase complex, and facilitates the recruitment of target proteins for ubiquitination and subsequent proteasomal degradation. This process is crucial for regulating protein levels within cells and can be harnessed to degrade disease-causing proteins .
Comparison with Similar Compounds
3-(4-aminophenoxy)piperidine-2,6-dione hydrochloride can be compared with other similar compounds:
2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride: This compound also serves as a cereblon ligand and is used in the development of protein degrader building blocks.
Lenalidomide: Another cereblon ligand, lenalidomide, is used in the treatment of multiple myeloma and other cancers.
Pomalidomide: Similar to lenalidomide, pomalidomide is used for its immunomodulatory and anti-cancer properties.
The uniqueness of this compound lies in its specific functionalization, which allows for rapid conjugation with carboxyl linkers, making it highly versatile for creating diverse protein degrader libraries .
Properties
CAS No. |
2703778-84-9 |
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Molecular Formula |
C11H13ClN2O3 |
Molecular Weight |
256.7 |
Purity |
95 |
Origin of Product |
United States |
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